molecular formula C15H18N2O3 B2731062 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1002651-64-0

1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2731062
CAS No.: 1002651-64-0
M. Wt: 274.32
InChI Key: WLCWGNROJZACTQ-UHFFFAOYSA-N
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Description

1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is an organic compound with the molecular formula C15H18N2O3 It is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group and a tert-butylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-tert-butylphenol with appropriate reagents to introduce the pyrazole and carboxylic acid functionalities. One common method involves the condensation of 4-tert-butylphenol with hydrazine derivatives, followed by cyclization and subsequent carboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact industrial methods may vary depending on the scale and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

    4-tert-Butylphenol: Shares the tert-butylphenoxy group but lacks the pyrazole and carboxylic acid functionalities.

    Pyrazole-3-carboxylic acid: Contains the pyrazole and carboxylic acid groups but lacks the tert-butylphenoxy group.

    1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole: Similar structure but without the carboxylic acid group.

Uniqueness: 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-[(4-tert-butylphenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)11-4-6-12(7-5-11)20-10-17-9-8-13(16-17)14(18)19/h4-9H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCWGNROJZACTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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